Dihydroxyaluminum sodium carbonate
Description
Historical Context of Dihydroxyaluminum Sodium Carbonate in Inorganic Chemistry Research
The story of this compound in inorganic chemistry is intrinsically linked to its naturally occurring mineral form, dawsonite (B1143670). handbookofmineralogy.org Named after the Canadian geologist Sir John William Dawson, who first described it in 1874, dawsonite is found in a variety of geological settings, often in low-temperature hydrothermal veins and as an authigenic mineral in alkaline sedimentary rocks. handbookofmineralogy.orgwebmineral.com Early research into this compound was primarily of a mineralogical and geological nature, focusing on its characterization and occurrence.
The mid-20th century saw a shift in the research focus towards the synthesis of this compound, driven largely by its identification as an effective gastric antacid. google.com This prompted inorganic chemists to develop various methods for its industrial production. Early synthesis routes often involved the reaction of aluminum salts with sodium bicarbonate. A significant body of research from the 1970s and 1980s, much of it documented in patent literature, reveals a concerted effort to optimize these manufacturing processes. These investigations explored the influence of various reaction parameters, such as pH, temperature, and the molar ratios of reactants, on the purity and yield of the final product. google.com
For instance, a common method involves the reaction of an ionic aluminum salt with a stoichiometric excess of sodium carbonate in an aqueous medium, often in the presence of sodium hydroxide (B78521) to maintain a specific pH range, typically between 7.2 and 10.5. osti.gov The temperature of the reaction was also found to be a critical parameter, with a range of 40°C to 80°C often cited as optimal. osti.gov These early studies laid the groundwork for the controlled synthesis of this compound with desired properties.
Academic Significance and Contemporary Research Trajectories
The academic significance of this compound extends beyond its historical context and pharmaceutical applications. In contemporary inorganic chemistry, it is recognized as a member of the layered double hydroxide (LDH) family, a class of materials that has garnered significant research interest due to their wide range of applications. jpgu.orgresearchgate.net LDHs are characterized by their layered structure, with positively charged brucite-like layers and intercalated anions and water molecules. jpgu.org This structural relationship provides a framework for understanding the chemical behavior of this compound and for exploring its potential in various fields.
Current research is actively exploring several promising trajectories for this compound and its structural analogues:
Precursor for Advanced Materials: The thermal decomposition of this compound and its ammonium (B1175870) analogue, ammonium aluminum carbonate hydroxide (AACH), yields high-surface-area aluminas. researchgate.net These aluminas are crucial as catalysts and catalyst supports in a variety of industrial processes. The morphology and properties of the final alumina (B75360) product can be tailored by controlling the synthesis conditions of the dawsonite precursor.
CO₂ Capture: The formation of dawsonite is being investigated as a potential long-term trapping mechanism for carbon dioxide in geological sequestration. researchgate.net Research in this area focuses on understanding the thermodynamics and kinetics of dawsonite precipitation in saline aquifers, which could provide a stable mineral sink for captured CO₂.
Flame Retardants: Like other metal hydroxides, this compound has potential as a flame retardant for polymers. rsc.org Its endothermic decomposition, releasing water and carbon dioxide, can cool the material and dilute flammable gases, thereby inhibiting combustion. rsc.org
The following tables summarize key data from research on this compound and related compounds, illustrating the influence of synthesis conditions on product characteristics and its thermal behavior.
Table 1: Influence of Synthesis Conditions on Dawsonite-Type Compounds
| Starting Materials | Reaction Temperature (°C) | pH | Resulting Morphology | Reference |
| Sodium Aluminate, CO₂ | 20-35 | 8.8-9.8 | Not specified | google.com |
| Aluminum Hydroxide, Sodium Bicarbonate | 160-240 | Not specified | Not specified | google.com |
| Potassium Aluminate, CO₂ | ≤50 | ≤50% RH: KAl(CO₃)(OH)₂ | ≤50% RH: KAl(CO₃)(OH)₂ | researchgate.net |
| Neodymium Chloride, Ammonium Bicarbonate | 150 | Not specified | Sheet-like | researchgate.net |
Table 2: Crystallographic Data for Dawsonite (NaAl(CO₃)(OH)₂)
| Crystal System | Space Group | Cell Dimensions (Å) | Density (calculated) (g/cm³) | Reference |
| Orthorhombic | Imam | a = 6.73, b = 10.36, c = 5.575 | 2.46 | webmineral.com |
Table 3: Thermal Decomposition of Related Carbonates
| Compound | Decomposition Onset (°C) | Decomposition End (°C) | Products | Reference |
| Sodium Bicarbonate (NaHCO₃) | 140 | 182.3 | Na₂CO₃, H₂O, CO₂ | egyankosh.ac.in |
| Calcium Carbonate (CaCO₃) | ~600 | ~900 | CaO, CO₂ |
Structure
2D Structure
Properties
CAS No. |
12011-77-7 |
|---|---|
Molecular Formula |
CH4AlNaO5 |
Molecular Weight |
146.01 g/mol |
InChI |
InChI=1S/CH2O3.Al.Na.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+1;;/p-2 |
InChI Key |
HCOGWSKIDQXORT-UHFFFAOYSA-L |
SMILES |
C(=O)([O-])O[Al].O.O.[Na+] |
Isomeric SMILES |
C1(=O)O[Al-]O1.O.O.[Na+] |
Canonical SMILES |
C(=O)([O-])O[Al].O.O.[Na+] |
Other CAS No. |
12011-77-7 16482-55-6 |
Synonyms |
dawsonite dihydroxy sodium aluminum carbonate dihydroxyaluminum sodium carbonate dihydroxyaluminum sodium carbonate potassium salt Kompensan |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization
Ionic Aluminum Salt–Sodium Carbonate Reaction Pathways
The reaction between an ionic aluminum salt and sodium carbonate in an aqueous medium represents a significant route for the production of dihydroxyaluminum sodium carbonate. google.com This method's success hinges on the precise control of several key parameters.
Reaction Mechanisms and Stoichiometric Considerations
The fundamental reaction involves an ionic aluminum salt, such as aluminum chloride or aluminum sulfate (B86663), reacting with a stoichiometric excess of sodium carbonate. google.com A general representation of the reaction using aluminum chloride is:
AlCl₃ + 3Na₂CO₃ + 2H₂O → NaAl(OH)₂CO₃ + 3NaCl + 2NaHCO₃
This equation illustrates the formation of this compound (NaAl(OH)₂CO₃), along with sodium chloride and sodium bicarbonate as by-products. To drive the reaction towards the desired product and optimize the yield, a significant excess of sodium carbonate is crucial. Research indicates that using at least ten parts by weight of sodium carbonate per part by weight of the aluminum salt is beneficial. google.com Some processes even recommend a ratio of fifteen parts by weight of sodium carbonate to one part of the aluminum salt. google.com This excess helps to maintain the desired pH and influences the precipitation of by-products. google.com
Influence of pH and Temperature on Precipitation Kinetics
The pH of the reaction medium is a critical factor that directly impacts the precipitation and stability of this compound. The optimal pH range for the precipitation is generally maintained between 7.2 and 10.5. google.com Operating within a more preferred range of 10.2 to 10.5 can prevent the dissolution of the final product. google.com If the pH rises above 10.5, there is a risk of solubilizing the this compound, thus reducing the yield. google.com Conversely, a study on the precipitation of carbonate-containing aluminum hydroxide (B78521) showed that crystalline sodium aluminum hydroxycarbonate (dawsonite) forms between pH 7.5 and 9.5. nih.gov
Temperature also plays a significant role in the reaction kinetics. The reaction can be carried out at temperatures ranging from ambient to the boiling point of the reaction medium. google.com However, a preferred temperature range is between 40°C and 80°C, with 60°C often cited as an optimal temperature for the reaction. google.com Maintaining a constant temperature throughout the precipitation process is important, especially concerning the solubility of by-products. google.com
Table 1: Influence of pH and Temperature on this compound Precipitation
| Parameter | Recommended Range | Preferred Range | Rationale |
| pH | 7.2 - 10.5 google.com | 10.2 - 10.5 google.com | Prevents dissolution of the product and controls by-product formation. google.com |
| Temperature | Ambient to Boiling google.com | 40°C - 80°C (60°C optimal) google.com | Optimizes reaction rate and influences by-product solubility. google.com |
Role of Sodium Hydroxide in Reaction Control and Product Purity
Sodium hydroxide is a key reagent in controlling the reaction and ensuring the purity of the final product. Its primary function is to manage the pH of the reaction mixture, specifically to convert any sodium bicarbonate (NaHCO₃) formed during the reaction into sodium carbonate (Na₂CO₃). google.com The presence of sodium bicarbonate can alter the solubility of other sodium salt by-products, such as sodium chloride. google.com By adding sodium hydroxide, the bicarbonate is neutralized, thus maintaining a stable environment for the precipitation of this compound. google.com However, the amount of sodium hydroxide must be carefully controlled to avoid raising the pH above the 10.5 threshold, which would lead to the dissolution of the desired product. google.com
By-product Management and Recycling Strategies in Synthesis
The synthesis of this compound from an ionic aluminum salt and sodium carbonate generates a significant sodium salt by-product, such as sodium chloride if aluminum chloride is used as the reactant. google.com Effective management of this by-product is crucial for the economic viability and environmental sustainability of the process. One strategy involves precipitating the sodium salt by-product from the aqueous medium while retaining the excess sodium carbonate in the solution. google.com This can be achieved by saturating the aqueous medium with both sodium carbonate and the sodium salt by-product under controlled temperature conditions. google.com The precipitated sodium salt can then be separated, and the remaining sodium carbonate-rich solution can be recycled back into the reactor for subsequent batches, thereby reducing waste and raw material consumption. google.com
Carbonation of Sodium Aluminate Approaches
An alternative synthetic route involves the carbonation of sodium aluminate solutions. This method utilizes carbon dioxide to precipitate this compound from a solution of sodium aluminate.
Carbon Dioxide Introduction Dynamics and Saturation Kinetics
In this process, carbon dioxide is introduced into an aqueous solution, often to the point of saturation, before the addition of the sodium aluminate solution. google.com The sodium aluminate solution, with a specific molar ratio of Na₂O to Al₂O₃ (typically between 1:1 and 1.25:1), is then continuously added while the introduction of carbon dioxide continues. google.com The dynamics of CO₂ introduction and the resulting saturation kinetics are critical for controlling the precipitation process. The pH of the suspension must be carefully maintained below 9.8, and preferably between 8.8 and 9.5, during the precipitation. google.com After the addition of the aluminate is complete, the pH is further lowered to between 7.0 and 7.5 by the continued introduction of CO₂. google.com The concentration of carbonate ions in the initial sodium aluminate solution is a key factor; at concentrations higher than 60 g/L of Na₂CO₃, dawsonite (B1143670) (the mineral form of this compound) tends to co-precipitate. mdpi.com
Molar Ratio Effects of Sodium Oxide/Aluminum Oxide on Product Formation
The molar ratio of reactants, particularly the ratio of sodium oxide (Na₂O) to aluminum oxide (Al₂O₃), is a critical parameter that significantly influences the formation and purity of this compound (DASC), also known as dawsonite. Research indicates that the decomposition of aqueous sodium aluminate solutions is strongly affected by this molar ratio. google.com
In the sodium aluminate carbonation method, the yield of dawsonite is highly dependent on the Na₂O/Al₂O₃ molar ratio. An optimal ratio maximizes the formation of the desired product while minimizing the creation of byproducts. For instance, a molar ratio of 1.25 for Na₂O/Al₂O₃ is reported to maximize the formation of dawsonite. If this ratio is exceeded, the reaction tends to favor the formation of boehmite (AlO(OH)). A process involving the reaction of aqueous sodium aluminate solutions with carbon dioxide specifies a working molar ratio of Na₂O/Al₂O₃ from 1:1 to 1.25:1 to ensure the desired product is formed. google.com At lower molar ratios, the formation of aluminum hydroxide gel and bayerite has been observed. google.com
When using an ionic aluminum salt and sodium carbonate as precursors, a significant stoichiometric excess of sodium carbonate is recommended for high-purity DASC production on a commercial scale. google.com It is suggested to use an excess of sodium carbonate to provide more than two moles of CO₂ per mole of Al₂O₃. google.com Specifically, using at least ten to fifteen parts by weight of sodium carbonate per part by weight of the aluminum salt has been shown to be effective. google.com This high ratio helps to maintain the required Al₂O₃:CO₂ mole ratio and facilitates the recycling of excess sodium carbonate, a key factor in industrial processes. google.com
Table 1: Effect of Na₂O/Al₂O₃ Molar Ratio on Product Formation
| Molar Ratio (Na₂O/Al₂O₃) | Primary Product Formed | Reference |
| Low Ratio | Aluminum Hydroxide Gel, Bayerite | google.com |
| 1.0 to 1.25 | This compound (Dawsonite) | google.com |
| >1.25 | Boehmite (AlO(OH)) |
Temperature Control and Its Impact on Product Morphology and Crystallinity
Temperature is a crucial factor in the synthesis of this compound, directly impacting the product's morphology (shape and size of crystals) and crystallinity (the degree of structural order). The optimal temperature range can vary significantly depending on the chosen synthetic route.
For the sodium aluminate carbonation method, a temperature range of 60°C to 80°C is considered optimal for achieving good crystallization kinetics. Similarly, when reacting an ionic aluminum salt with sodium carbonate, a reaction temperature between 40°C and 80°C is preferred. google.com In contrast, another process utilizing sodium aluminate and carbon dioxide specifies a lower reaction temperature, between 20°C and 35°C, to control the precipitation process. google.com
The choice of temperature can determine the nature of the final product. For example, while hydrothermal methods can be used to synthesize DASC, synthesis at lower temperatures, such as 60°C or 100°C, may result in the formation of amorphous (non-crystalline) materials instead of the desired crystalline dawsonite. researchgate.net Temperature increases during the reaction of sodium aluminate solutions can promote the formation of both boehmite and dawsonite. google.com This highlights the delicate balance required in temperature control to selectively crystallize the desired product. The thermal properties of the reactants and the reaction medium influence the heat transfer during crystallization, which in turn affects the final morphology and crystal structure of the polymer matrix. mdpi.com
Table 2: Impact of Temperature on DASC Synthesis
| Temperature Range | Synthetic Method | Effect on Product | Reference |
| 20°C - 35°C | Sodium Aluminate + CO₂ | Controlled precipitation of DASC | google.com |
| 40°C - 80°C | Ionic Aluminum Salt + Sodium Carbonate | Preferred range for DASC formation | google.com |
| 60°C - 80°C | Sodium Aluminate Carbonation | Optimizes crystallization kinetics | |
| 60°C / 100°C | General Synthesis | Can lead to amorphous materials | researchgate.net |
Novel Synthetic Routes and Advanced Precursor Chemistry Investigations
Exploration of Alternative Aluminum and Carbonate Precursors
While the reaction between an ionic aluminum salt and sodium carbonate is a common method for synthesizing this compound, research has explored a variety of alternative precursors to optimize the process. google.com
On the aluminum side, precursors other than simple ionic salts like aluminum chloride have been successfully used. google.com Aluminum alkoxides, such as aluminum isopropylate (tri-isopropoxide), are effective precursors when reacted with a bicarbonate source in water. google.comgoogle.com Other C2-C4 aluminum tri-alkoxides are also viable. google.com Another significant precursor is aluminum hydroxide, particularly in its gel or other water-reactive forms, which can react with sodium bicarbonate in an aqueous medium. google.com A more novel approach involves using basic aluminum sulfate, which is dissolved in a sodium carbonate solution to initiate the reaction. researchgate.net Sodium aluminate is another widely used industrial precursor, which is typically reacted with carbon dioxide. google.com
For the carbonate source, sodium bicarbonate is a common alternative to sodium carbonate and is often used in reactions involving aluminum alkoxides or aluminum hydroxide. google.comgoogle.com To create variants of the compound, other alkali carbonates can be used; for example, potassium carbonate is used to produce potassium dawsonite. researchgate.net
Table 3: Alternative Precursors for this compound Synthesis
| Precursor Type | Specific Examples | Reactant Partner | Reference |
| Aluminum | Aluminum Isopropylate, other C2-C4 tri-alkoxides | Sodium Bicarbonate | google.comgoogle.com |
| Aluminum Hydroxide (gel, reactive forms) | Sodium Bicarbonate | google.com | |
| Basic Aluminum Sulfate | Sodium Carbonate | researchgate.net | |
| Sodium Aluminate | Carbon Dioxide | google.com | |
| Ionic Aluminum Salts (e.g., Aluminum Chloride) | Sodium Carbonate | google.com | |
| Carbonate | Sodium Bicarbonate | Aluminum Alkoxides, Aluminum Hydroxide | google.comgoogle.com |
| Potassium Carbonate | Aluminum source (to form potassium dawsonite) | researchgate.net |
Emerging Precipitation and Crystallization Control Techniques
Modern chemical manufacturing, particularly in the pharmaceutical industry, increasingly relies on advanced techniques to control precipitation and crystallization, ensuring high purity and consistent product quality. nih.gov For this compound, a fundamental control technique involves maintaining the pH of the reaction medium within a specific range, typically 7.2 to 10.5. google.com
More advanced methods are also being explored. One such technique is slow evaporation, where a solution containing the precursors (e.g., basic aluminum sulfate dissolved in sodium carbonate) is slowly heated at a controlled temperature (e.g., 60°C) to induce crystallization. researchgate.net
The field of crystallization control has seen significant progress with the development of in-situ, real-time sensor technologies. nih.govresearchgate.net These sensors allow for the precise monitoring of critical parameters like solution concentration during the crystallization process. This data can be fed into model-based or model-free feedback control systems to automatically adjust conditions, such as temperature, to maintain a constant level of supersaturation. researchgate.net This level of control over the crystallization process helps to consistently produce crystals of a desired size and polymorphic identity, which is a major advancement over traditional batch crystallization methods where factors like seed crystal characteristics were often overlooked. nih.govresearchgate.net
Scalability and Industrial Feasibility Studies in this compound Production
Comparative Analysis of Industrial Preparation Methods
The industrial production of this compound relies on processes that are scalable, economically viable, and utilize readily available raw materials. The feasibility of producing DASC is intrinsically linked to the production of its key precursor, sodium carbonate (soda ash). investinegypt.gov.eg
Several industrial methods for producing the precursors and the final DASC product exist:
Solvay Process (Ammonia-Soda Process): This is a primary industrial method for producing sodium carbonate from salt (sodium chloride) and limestone (calcium carbonate) with ammonia (B1221849) as a catalyst. investinegypt.gov.egresearchgate.net It is a well-established, large-scale process, but it produces calcium chloride as a byproduct that needs to be managed. investinegypt.gov.egresearchgate.net
Ionic Aluminum Salt with Excess Sodium Carbonate: This method is specifically designed for the commercial-scale production of DASC. google.com It involves reacting an ionic aluminum salt with a large excess of sodium carbonate (e.g., 10-20 parts by weight). google.com A key advantage for industrial feasibility is that the process is designed to precipitate the sodium salt byproduct, allowing the excess sodium carbonate to be retained in solution and recycled. google.com This reduces waste and raw material costs.
Sodium Aluminate Carbonation: This route involves reacting aqueous sodium aluminate solutions with carbon dioxide. google.com Sodium aluminate is often available as a byproduct from other industrial processes, such as aluminum production. The process requires careful control of pH, temperature, and molar ratios to ensure the selective precipitation of DASC. google.com
Carbonation of Sodium Hydroxide: Sodium carbonate can also be produced by carbonating sodium hydroxide. The economics of this process are heavily dependent on the availability of surplus sodium hydroxide, which is a co-product of chlorine manufacturing. researchgate.net
A comparative analysis shows that the direct synthesis of DASC from an aluminum salt and excess recyclable sodium carbonate offers a targeted approach for pharmaceutical-grade production. google.com The Solvay process and sodium aluminate routes represent major industrial pathways for producing the necessary precursors, with their feasibility depending on local raw material availability and market conditions for byproducts. investinegypt.gov.egresearchgate.net Preliminary economic evaluations of the Solvay and Dual processes (a modified Solvay process) have shown that the production costs can be competitive with imported soda ash, suggesting the economic viability of establishing such facilities in regions with the necessary raw materials. researchgate.net
Economic and Environmental Considerations in Large-Scale Synthesis
Economic Drivers and Cost Structure
Raw Material Costs: The production of the key precursor, sodium carbonate (soda ash), varies significantly in cost depending on the manufacturing process and geographical location. researchgate.net For instance, the Solvay process, a common synthetic route for sodium carbonate, has different cost implications compared to mining natural trona ore. researchgate.netindustrytoday.co.uk Reports indicate that the production costs for one tonne of soda ash are considerably lower when using the U.S. trona process compared to the Solvay process used in Western Europe and China. researchgate.net Similarly, the cost of the aluminum source, such as aluminum salts (e.g., aluminum chloride) or sodium aluminate, is a major component of the total production cost. google.com A significant portion of this cost is tied to the energy-intensive nature of primary aluminum production. carbonchain.comelkamehr.com
Energy Consumption: The manufacturing of aluminum is one of the most energy-intensive industrial processes. carbonchain.com The smelting of alumina (B75360) to aluminum via electrolysis requires a substantial amount of electricity, with global averages around 15.37 MWh per tonne of aluminum. carbonchain.com This high energy demand, often met by fossil fuels, contributes significantly to the operational expenditure. elkamehr.comresearchgate.net Therefore, the energy costs embedded in the aluminum-containing raw materials are a critical economic factor in the synthesis of this compound.
Process Optimization and Efficiency: To enhance economic viability, process optimization strategies are crucial. One patented method highlights the use of a stoichiometric excess of sodium carbonate when reacting with an aluminum salt. google.com This approach facilitates the precipitation of the sodium salt by-product, which can then be separated, allowing the unreacted sodium carbonate to be recycled. google.com This recycling step is cost-effective as it minimizes the consumption of a key reactant. google.com Other process parameters, such as controlling the pH between 7.2 and 10.5 and the reaction temperature, are optimized to maximize the yield and purity of the final product, thereby improving the economic output. google.comgoogle.com For instance, one process operates at room temperature (20-35°C), which minimizes energy costs for heating and reduces the need for complex, high-pressure equipment. google.com
Interactive Data Table 1: Regional Comparison of Soda Ash Production Costs
| Production Method/Region | Key Economic Factors | Relative Cost |
| U.S. Trona Process | Lower raw material and utility costs. | Lowest |
| China - Solvay/Hou Process | Higher raw material and utility costs. | Higher |
| Western Europe - Solvay Process | Significantly higher raw material and utility costs than U.S. Trona. | Highest |
| Data derived from a comparison of production costs for one tonne of soda ash. researchgate.net |
Environmental Impact and Mitigation Strategies
The environmental footprint of this compound production is largely associated with the sourcing of raw materials and the energy consumed during synthesis.
Raw Material Sourcing and Greenhouse Gas Emissions: The production of primary aluminum from its ore, bauxite, has considerable environmental impacts. trayak.com The mining process itself can disrupt ecosystems. researchgate.net More significantly, the high energy consumption during refining and smelting leads to substantial greenhouse gas (GHG) emissions, including carbon dioxide (CO₂) and potent perfluorocarbons (PFCs). carbonchain.comtrayak.com The global aluminum industry was responsible for approximately 1.1 billion tonnes of CO₂ equivalent in 2018. carbonchain.com The carbon intensity varies geographically; aluminum produced using coal-fired electricity (e.g., in China and India) has a much larger carbon footprint than that produced using hydropower. carbonchain.com
Waste Generation and Management: The synthesis process generates by-products and wastewater that require management. For example, in the reaction of an aluminum salt with sodium carbonate, a sodium salt by-product is formed. google.com While process optimization allows for its separation and potential reuse or sale, improper disposal could lead to environmental contamination. The manufacturing process can also lead to water pollution, including freshwater ecotoxicity from nutrient-rich runoff. trayak.com
Green Chemistry Approaches: There is a growing emphasis on adopting principles of green chemistry to make the synthesis more sustainable. This includes designing processes that minimize solvent use, utilize recyclable catalysts, and reduce energy consumption. rsc.orgresearchgate.netkit.edu For example, a patented process for preparing this compound involves reacting aqueous sodium aluminate solutions with carbon dioxide. google.com This method can be seen as a step towards greener synthesis, as it utilizes CO₂, a greenhouse gas, as a reactant. The process is also designed to operate at ambient temperature and pressure, minimizing energy inputs. google.com Further research into using recyclable heterogeneous catalysts and environmentally benign solvents could further reduce the environmental impact of large-scale production. researchgate.net
Interactive Data Table 2: Environmental Impact of Primary Aluminum Production
| Environmental Factor | Details | Source Impact |
| Energy Consumption | ~15.37 MWh of electricity per tonne of aluminum. carbonchain.com | High, often reliant on fossil fuels. elkamehr.comtrayak.com |
| Greenhouse Gas Emissions | A major source of CO₂ and perfluorocarbons (PFCs). carbonchain.comtrayak.com | ~16 tonnes of CO₂e per tonne of aluminum. carbonchain.com |
| Water Impact | Contributes to freshwater ecotoxicity through runoff. trayak.com | Can lead to excessive algae growth, disrupting ecosystems. trayak.com |
| Waste Products | Bauxite residue (red mud) from refining. | Disposal and storage pose environmental challenges. |
| This table summarizes the cradle-to-gate impacts of producing virgin aluminum, a key precursor. trayak.com |
Process Optimization for Enhanced Sustainability
Optimizing synthetic methodologies is key to balancing economic performance with environmental stewardship. The most effective strategies often yield dual benefits. For instance, improving energy efficiency directly reduces both operational costs and greenhouse gas emissions. elkamehr.com Similarly, recycling process streams, such as the sodium carbonate solution in the patented synthesis method, not only cuts raw material costs but also minimizes waste generation. google.com
The development of optimized reaction conditions, such as precise pH and temperature control, leads to higher product yields and purity. google.com This reduces the need for extensive purification steps, which can be energy and resource-intensive. Response surface methodology (RSM) has been used to optimize the production of related compounds like sodium bicarbonate, identifying key variables like temperature and reaction time to improve crystal size, which in turn enhances filtration and drying efficiency. researchgate.net Applying similar methodologies to this compound synthesis could lead to significant improvements in both economic and environmental outcomes.
Interactive Data Table 3: Optimized Synthesis Parameters for this compound
| Parameter | Optimized Range/Condition | Rationale |
| pH Control | Below 9.8, preferably 8.8-9.8. google.com | Maximizes precipitation of the desired product and yield. google.com |
| Reaction Temperature | 20-35°C (ambient). google.com | Minimizes energy consumption and equipment complexity. google.com |
| Reactant Ratio | Stoichiometric excess of sodium carbonate (e.g., ≥10 parts by weight to aluminum salt). google.com | Facilitates recycling of unreacted sodium carbonate, reducing costs. google.com |
| By-product Management | Precipitation and separation of sodium salt by-product. google.com | Enables recycling of other reactants and reduces waste. google.com |
| Data based on patented synthesis processes designed for efficiency. google.comgoogle.com |
Advanced Characterization and Analytical Techniques in Dihydroxyaluminum Sodium Carbonate Research
Spectroscopic Analysis of Dihydroxyaluminum Sodium Carbonate Structure and Bonding
Spectroscopic techniques are fundamental in determining the atomic and molecular structure of this compound, providing insights into its bonding arrangements and functional groups.
Fourier-transform Infrared Spectroscopy (FTIR) for Functional Group Elucidation
Fourier-transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in this compound. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.
Broad absorption bands are typically observed in the region of 3650 to 3250 cm⁻¹, which are indicative of the stretching vibrations of hydroxyl (O-H) groups, likely due to the dihydroxyaluminum component and any associated water molecules. pressbooks.pubupi.edu The presence of the carbonate group (CO₃²⁻) would be confirmed by strong absorption bands in several regions. The asymmetric stretching of the C-O bond in the carbonate ion typically appears around 1450-1380 cm⁻¹. researchgate.netjmaterenvironsci.com Bending vibrations of the C-O bond can also be observed at lower wavenumbers. researchgate.net
Table 1: Potential FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
| 3650 - 3250 | O-H | Stretching |
| 1450 - 1380 | C-O (Carbonate) | Asymmetric Stretching |
| ~1060 | C-O (Carbonate) | Symmetric Stretching |
| ~850 | C-O (Carbonate) | Out-of-plane Bending |
| ~700 | Al-O-H | Bending |
Note: The exact positions of these peaks can vary depending on the specific crystalline structure and hydration state of the compound.
X-ray Diffraction (XRD) for Crystallinity and Phase Identification
X-ray Diffraction (XRD) is an essential technique for investigating the crystalline nature of materials. The diffraction pattern produced when X-rays interact with a sample provides information about its crystal structure and phase composition. Each crystalline substance has a unique XRD pattern, which acts as a "fingerprint" for identification. nih.gov
For this compound, literature often describes it as an amorphous powder or as poorly formed crystals. researchgate.net An amorphous material will not produce sharp peaks in an XRD pattern; instead, a broad hump or halo is typically observed, indicating a lack of long-range atomic order. If the material possesses some degree of crystallinity, broad diffraction peaks would be present, from which the crystalline size can be estimated. The positions and intensities of any observed peaks can be compared to standard diffraction databases to identify the crystalline phases present. nih.gov The absence of sharp, well-defined peaks in the XRD pattern of a sample would confirm its largely amorphous or poorly crystalline nature.
Morphological and Microstructural Investigations
The physical form and structure of this compound particles are critical properties that can influence its behavior in formulations.
Scanning Electron Microscopy (SEM) for Particle Morphology
Advanced Imaging Techniques for Nanostructural Assessment
Advanced imaging techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) can provide even greater detail about the nanostructure of this compound.
Transmission Electron Microscopy (TEM) allows for the visualization of the internal structure of the particles at a very high resolution. nih.gov For a material like this compound, TEM could reveal details about its porosity and the arrangement of its constituent atoms, further clarifying its crystalline or amorphous nature. researchgate.net
Atomic Force Microscopy (AFM) can be used to create three-dimensional topographical maps of the particle surface at the nanoscale. nih.gov This technique can provide quantitative data on surface roughness and other nanoscale features that are not discernible with SEM. youtube.com
Elemental Composition and Purity Determination Methods
Ensuring the correct elemental composition and high purity of this compound is paramount for its use in pharmaceutical applications. A variety of analytical methods are employed for this purpose.
The United States Pharmacopeia (USP) provides standardized methods for the assay and purity of this compound. The aluminum content is typically determined by a complexometric titration with ethylenediaminetetraacetic acid (EDTA). The presence of sodium is confirmed by a flame test.
More advanced instrumental techniques are also utilized for precise elemental analysis and impurity profiling:
Inductively Coupled Plasma (ICP) : ICP coupled with either Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) is a highly sensitive method for determining the elemental composition of a sample. oup.comspectroscopyonline.com It can accurately quantify the aluminum and sodium content and is also used to detect and quantify trace elemental impurities. researchgate.netamu.edu.pl
Energy Dispersive X-ray Fluorescence (EDXRF) : This non-destructive technique has been developed for the rapid and accurate determination of anhydrous this compound in antacid tablets by monitoring the aluminum content. oup.com
Thermogravimetric Analysis coupled with FTIR (TGA-FTIR) : TGA measures the change in mass of a sample as a function of temperature, which can indicate the loss of water or the decomposition of the carbonate. nih.govnetzsch.com When coupled with FTIR, the evolved gases can be identified, providing further insight into the compound's thermal stability and composition. nih.govresearchgate.net
Table 2: Analytical Methods for Composition and Purity of this compound
| Analytical Technique | Purpose | Key Findings/Application |
| Titration with EDTA | Determination of Aluminum Content | Standard pharmacopeial method for assay. |
| Flame Test | Identification of Sodium | Qualitative test for the presence of sodium. |
| ICP-OES / ICP-MS | Elemental Analysis and Impurity Profiling | Highly sensitive and quantitative determination of Al, Na, and trace elements. oup.comresearchgate.net |
| EDXRF | Quantitative Analysis | Rapid, non-destructive analysis of aluminum content in final products. oup.com |
| TGA-FTIR | Thermal Stability and Evolved Gas Analysis | Determines decomposition temperature and identifies evolved gases like H₂O and CO₂. nih.gov |
Energy Dispersive X-ray Fluorescence (EDXRF) for Quantitative Analysis
Energy Dispersive X-ray Fluorescence (EDXRF) is a powerful non-destructive technique for the elemental analysis of this compound. rigaku.comrigaku.comfbi.gov This method involves irradiating the sample with X-rays, which causes the atoms within the sample to emit characteristic fluorescent X-rays. fbi.govoup.com The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative analysis. rigaku.com
EDXRF offers several advantages, including rapid sample throughput, high precision, and the elimination of solvent usage, making it an efficient alternative to traditional wet chemistry methods. oup.com For the quantitative analysis of this compound in products like antacid tablets, the sample is typically prepared by impact grinding and palletizing under pressure. oup.com The aluminum content is then monitored using a rhodium anode X-ray tube and a high-resolution detector. oup.com
Table 1: EDXRF Method Precision and Recovery Data oup.com
| Parameter | Value |
|---|---|
| Average Recovery | 100.6% |
| Relative Standard Deviation (Recovery) | 1.6% |
| Instrument Precision (Average RSD) | 1.0% |
| Sample Precision (Average RSD) | 2.7% |
Inductively Coupled Plasma Spectroscopy (ICP) and Atomic Absorption Spectroscopy (AAS)
Inductively Coupled Plasma (ICP) and Atomic Absorption Spectroscopy (AAS) are two other prominent techniques for the quantitative determination of aluminum in this compound. oup.com
Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES) utilizes a high-temperature plasma to excite atoms and ions, causing them to emit light at characteristic wavelengths. wikipedia.org The intensity of this emission is proportional to the concentration of the element in the sample. wikipedia.org ICP-OES is known for its high sensitivity and ability to perform multi-element analysis. nih.gov Sample preparation for ICP-OES typically involves dissolving the material in a suitable solvent, often an acid, to create a liquid sample that can be introduced into the plasma. spectroscopyonline.com
Atomic Absorption Spectroscopy (AAS) measures the absorption of light by free atoms in the gaseous state. iaea.orgnih.gov For aluminum analysis, a sample solution is aspirated into a flame or a graphite (B72142) furnace, where it is atomized. nih.gov A light beam of a specific wavelength, characteristic of aluminum, is passed through the atomized sample, and the amount of light absorbed is proportional to the aluminum concentration. iaea.orgscispec.co.th While AAS is a reliable technique, it can be affected by matrix interferences and may be less accurate at very high aluminum concentrations. iaea.org Flameless AAS methods, such as graphite furnace AAS (GFAAS), offer enhanced sensitivity for trace-level determination. nih.govresearchgate.net
Both ICP and AAS are destructive techniques as they require the sample to be dissolved. oup.com The choice between these methods often depends on the required sensitivity, sample matrix, and the number of elements to be analyzed.
Titrimetric Methods for Component Quantification (e.g., Carbonate Content)
Titrimetric methods, a classic and reliable analytical approach, are frequently used to quantify components of this compound, particularly the carbonate content. oup.com These methods involve the reaction of the analyte with a standard solution of a known concentration (the titrant).
One common approach for determining carbonate content is through an acid-base titration. quora.com A known amount of the this compound sample is dissolved, and any aluminum interference is often masked by complexation, for instance, with a fluoride (B91410) solution. The carbonate is then titrated with a standardized acid, such as hydrochloric acid (HCl). quora.com The endpoint of the titration can be determined using a pH indicator or potentiometrically.
Another method involves a back-titration. An excess of a standardized acid is added to the sample to ensure the complete reaction of the carbonate. The unreacted acid is then titrated with a standard base. The difference between the initial amount of acid and the amount that reacted with the base corresponds to the amount of carbonate in the sample.
The reaction for the titration of carbonate with an acid is as follows: CO₃²⁻ + 2H⁺ → H₂O + CO₂
The precision of titrimetric methods is often compared with instrumental techniques like EDXRF and has been found to be statistically comparable for the analysis of this compound. oup.comresearcher.life
Thermal Stability and Degradation Pathway Analysis
Understanding the thermal stability and decomposition behavior of this compound is essential for its handling, storage, and application.
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis (TGA) is a fundamental technique used to study the thermal decomposition of this compound. youtube.com TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.comacs.org This allows for the determination of decomposition temperatures, the quantification of mass loss at different stages, and insights into the composition of the material, such as its water content. ceon.rsresearchgate.net
A typical TGA experiment involves heating a small amount of the sample at a constant rate while continuously monitoring its weight. The resulting TGA curve plots the percentage of mass remaining against temperature. The decomposition of this compound typically occurs in distinct steps. An initial weight loss at lower temperatures (below 200°C) is generally attributed to the loss of physically adsorbed and crystalline water. acs.org
Subsequent weight loss at higher temperatures corresponds to the decomposition of the dihydroxyaluminum and carbonate components. The decomposition of the carbonate portion releases carbon dioxide. osti.gov The final residue at high temperatures is typically aluminum oxide. sandia.gov By analyzing the distinct steps in the TGA curve, the stoichiometry of the decomposition reactions can be investigated.
Table 2: Illustrative TGA Decomposition Stages for a Hydrated Aluminum Compound
| Temperature Range (°C) | Mass Loss (%) | Associated Decomposition Event |
|---|---|---|
| ~50 - 190 | Variable | Loss of adsorbed and hydrated water researchgate.net |
| > 200 | Variable | Decomposition of hydroxide (B78521) and carbonate, release of CO₂ osti.gov |
Note: The exact temperatures and mass loss percentages are dependent on the specific composition and structure of the this compound sample and the experimental conditions.
Reaction Mechanisms and Chemical Reactivity Studies of Dihydroxyaluminum Sodium Carbonate
Acid-Base Neutralization Kinetics and Thermodynamics
The reaction of dihydroxyaluminum sodium carbonate with acids is a key aspect of its chemical profile. This section explores the kinetics and thermodynamics of these neutralization reactions, with a particular focus on its interaction with hydrochloric acid.
Reaction Pathways with Hydrochloric Acid and Product Formation
This compound reacts with hydrochloric acid in a neutralization reaction that results in the formation of aluminum chloride, sodium chloride, water, and carbon dioxide. This reaction effectively reduces the concentration of hydrogen ions in a solution, leading to an increase in pH.
This reaction is a type of double displacement reaction. unacademy.com The hydrogen ions from the hydrochloric acid react with the hydroxide (B78521) and carbonate ions of the this compound to form water and carbonic acid. The carbonic acid is unstable and subsequently decomposes into water and carbon dioxide gas. unacademy.com The sodium and aluminum cations then associate with the chloride anions.
The reaction can be conceptualized as a two-step process. First, the addition of a small amount of hydrochloric acid to a solution of sodium carbonate produces sodium bicarbonate. stackexchange.com As more acid is added, the sodium bicarbonate reacts further to produce carbon dioxide. stackexchange.com
pH-Stat Methodologies for Neutralization Rate Analysis
The pH-stat method is a crucial technique for analyzing the neutralization rate of this compound. nih.govnih.gov This methodology involves maintaining a constant pH in a reaction vessel by the controlled addition of an acid or base. By monitoring the amount of titrant added over time, the rate of the neutralization reaction can be determined. google.com
Studies using the pH-stat method have revealed that the neutralization rate of this compound is dependent on temperature and follows first-order kinetics within a physiologically relevant pH range of 1.5 to 3.5. The rate of neutralization has been studied by monitoring the appearance of aluminum and sodium ions in the reaction medium. nih.gov The pH-stat titration is performed by suspending a sample in deionized water at 37°C and titrating with hydrochloric acid to maintain a constant pH of 3.0, while recording the volume of acid used over time. google.com
Application of Kinetic Models (e.g., Weibull Distribution Function) in Reaction Rate Studies
The Weibull distribution function has been successfully applied to interpret the neutralization rate data of this compound. nih.govnih.gov This mathematical model is particularly useful for describing complex reaction pathways, such as those influenced by the dynamics of ion release. The parameters derived from the Weibull distribution function provide valuable insights into the mechanism of the neutralization reaction. nih.gov
The Weibull distribution is a continuous probability distribution that can be used to model a variety of processes. studysmarter.co.uk In the context of chemical kinetics, it can describe the fractional yield of a reaction over time. researchgate.net The application of this model to the neutralization of this compound suggests a complex reaction mechanism that cannot be described by simple integer-order kinetics.
Complexation Chemistry of Aluminum and Carbonate Species
Investigation of Ion Exchange and Complex Formation with Other Metal Ions
This compound's aluminum component can interact with various ions. Studies have investigated the ion exchange properties of related aluminum compounds. For instance, approximately 90% of the sodium in a washed aluminum hydroxycarbonate gel can be removed through exchange with magnesium, suggesting that sodium ions can act as counterions. nih.gov However, in the crystalline structure of this compound, sodium is an integral part and cannot be removed by simple ion exchange with magnesium. nih.gov
The potential for aluminum to engage in ion exchange is further highlighted by studies on aluminum-cycle ion exchange processes for water softening. nih.gov In these systems, a cation exchange resin in its Al³⁺ form can remove divalent cations like Ca²⁺ and Mg²⁺ from water. nih.gov While seemingly counterintuitive due to the higher affinity of aluminum for the resin, the reaction proceeds due to the precipitation of aluminum hydroxide. nih.gov Research on the removal of heavy metals from wastewater using ion exchange resins also shows that aluminum has a lower affinity for certain resins compared to metals like nickel, chromium, and mercury. rsc.orgresearchgate.net
Surface Chemistry and Adsorption Phenomena
The surface of this compound plays a role in its interactions with its environment. While specific studies on the surface chemistry of pure this compound are not extensively detailed in the provided context, the behavior of related aluminum and carbonate compounds offers insights.
The surface of aluminum oxide readily forms carbonate species upon exposure to carbon dioxide. wikipedia.org This suggests that the carbonate component of this compound is an intrinsic part of its surface chemistry. Adsorption phenomena are also relevant, as seen in studies of related materials like hydrotalcite, a layered double hydroxide containing aluminum and carbonate, which can bind to substances like cholalic acid. wjgnet.com The surface of such materials provides sites for electrostatic attraction and ion-exchange. researchgate.net
Mechanisms of Interaction with Macromolecules (e.g., Pepsin Adsorption)
The interaction between this compound and macromolecules, particularly the digestive enzyme pepsin, is primarily characterized by surface adsorption phenomena. This interaction is significant as it leads to the inhibition of the enzyme's proteolytic activity. The underlying mechanisms involve a combination of electrostatic attraction and specific chemical interactions.
Studies conducted on this compound and analogous compounds like aluminum hydroxide reveal that the adsorption of pepsin is a key mechanism. nih.govnih.govnih.gov This process is influenced by several factors, most notably the pH of the surrounding environment. In the acidic conditions of the stomach, where pepsin is active, the surface of the aluminum compound carries a positive charge, while the pepsin molecule, being below its isoelectric point, is negatively charged. nih.gov This difference in charge promotes a strong electrostatic attraction, drawing the enzyme to the surface of the compound. nih.gov
However, the interaction is not solely based on electrostatic forces. Research indicates the presence of a more specific and stronger form of binding. nih.gov Desorption studies on related aluminum compounds show that pepsin is not easily washed off the surface with acidified water, which would be expected if only simple electrostatic attraction were involved. nih.gov This points to a specific adsorption mechanism, identified as anionic ligand exchange. nih.gov This process involves the carboxylate groups (-COOH) of the pepsin molecule displacing surface hydroxyl (-OH) groups on the aluminum compound, forming a more direct and stable bond between the enzyme and the aluminum ions on the surface. nih.gov
The consequence of this adsorption is a significant reduction in pepsin's enzymatic activity. nih.gov This inactivation is not due to a denaturation or a permanent change in the protein's structure. nih.gov Instead, the reduced activity is primarily attributed to steric occlusion of the enzyme's active site once it is bound to the surface of the aluminum compound. nih.gov The porous nature of some aluminum hydroxides can further contribute to this inactivation through diffusional resistance and steric exclusion, preventing the large protein substrates from reaching the adsorbed pepsin's active site. nih.gov
Furthermore, the adsorption of pepsin onto the surface of this compound can influence the compound's own chemical reactivity. Studies have shown that the presence of pepsin can alter the kinetics of acid neutralization by this compound, demonstrating a reciprocal interaction between the macromolecule and the compound. nih.gov
The table below summarizes the key research findings regarding the interaction mechanisms.
| Interaction Mechanism | Influencing Factors | Key Molecular Groups Involved | Consequence |
| Electrostatic Attraction | pH (optimal in acidic gastric environment) | Positively charged aluminum surface; Negatively charged pepsin molecule | Initial binding of pepsin to the compound surface |
| Anionic Ligand Exchange | Surface chemistry of the compound | Carboxylate groups (pepsin); Surface aluminum ions and hydroxyl groups (compound) | Strong, specific adsorption of pepsin |
| Steric Occlusion | Adsorption of pepsin onto the compound surface | Active site of the pepsin enzyme | Inhibition of pepsin's proteolytic activity |
Theoretical Chemistry and Computational Modeling of Dihydroxyaluminum Sodium Carbonate
Quantum Mechanical Approaches to Electronic Structure
Quantum mechanics is the fundamental theory that describes the physical properties of nature at the scale of atoms and subatomic particles. Quantum mechanical approaches are essential for understanding the electronic structure of molecules and materials, which in turn governs their chemical bonding, spectroscopic properties, and reactivity.
For compounds like dihydroxyaluminum sodium carbonate, ab initio quantum chemical methods can be employed to study its electronic properties. These methods solve the Schrödinger equation without empirical data, providing a rigorous theoretical foundation. Studies on related aluminum compounds, such as cationic aluminum(chloro)hydroxides, have utilized these techniques to investigate their minimum energy structures and behavior in different environments. nih.gov For instance, such calculations have shown that aluminum often prefers to be five-coordinated in oxygen-rich clusters, and that the surrounding solvent can significantly influence the optimal structure, tending to favor more open configurations in the liquid phase compared to the gas phase. nih.gov
Periodic hybrid density functional theory calculations have been successfully used to study the structure and electronic properties of various aluminum hydroxides like gibbsite, bayerite, and boehmite. rsc.org These studies provide insights into the relative stability and energetic ordering of different polymorphic forms, which is crucial for understanding the material's synthesis and phase transitions. rsc.org
Density Functional Theory (DFT) for Nanostructure and Stability Prediction
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly well-suited for solid-state systems and has been applied to materials structurally analogous to this compound, such as layered double hydroxides (LDHs). LDHs are a class of materials with a layered structure, similar to that of this compound, where layers of metal hydroxides are separated by anions and water molecules.
DFT calculations can be used to predict the nanostructure and stability of such compounds. For example, in a study of Li-Al LDHs containing carbonate anions, a genetic algorithm combined with DFT was used to determine the arrangement of carbonate ions and water molecules within the interlayer space, a feature that is difficult to resolve with experimental techniques like X-ray crystallography alone. nih.gov This approach helps in understanding the precise atomic arrangement that leads to the most stable configuration.
Furthermore, DFT is instrumental in studying the interaction of LDHs with other molecules, which is critical for applications like catalysis and environmental remediation. For instance, DFT calculations have been used to investigate the adsorption of phosphate (B84403) on LDH-biochar composites. nih.gov These studies can determine adsorption energies, revealing the strength of the interaction, and analyze the electronic structure to understand the nature of the chemical bonds formed (e.g., coordination bonds). nih.gov The insights gained from such studies are directly applicable to understanding how this compound might interact with other substances at a molecular level.
The following table illustrates the type of data that can be obtained from DFT calculations on related layered hydroxide (B78521) materials, showing the calculated adsorption energies for different configurations.
| System | Adsorbate | Adsorption Energy (eV) | Key Finding | Reference |
| LDH-Biochar | Phosphate | -5.34 | Strong chemical adsorption | nih.gov |
This table is illustrative and based on data for a related LDH system to demonstrate the output of DFT calculations.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for understanding the behavior of materials in different environments, such as in solution, and for studying processes that occur over time, such as diffusion and conformational changes.
For this compound, MD simulations could be used to study its interactions with water molecules, ions, and other solutes. Although specific MD studies on this compound are scarce, research on related systems provides a clear indication of the potential applications. For instance, MD simulations have been used to study the interaction of aluminum ions with biological molecules like amyloid-β peptides. nih.gov These simulations revealed stable binding of the Al(III) ion to specific amino acid residues and provided information on the coordination number and the flexibility of different parts of the peptide. nih.gov
In the context of materials science, MD simulations have been employed to investigate the properties of molten alkali-metal carbonate-hydroxide mixtures. acs.org These studies can predict transport properties like viscosity and ionic conductivity, as well as surface phenomena like surface tension. acs.org The structural analysis from these simulations can reveal how different ions are distributed within the melt and at interfaces. acs.org Similarly, MD simulations of amorphous lithium carbonate (Li₂CO₃) have been used to study its structural, mechanical, and transport properties over a wide range of temperatures, providing insights into ion diffusion mechanisms. mdpi.com
The following table presents sample data that could be generated from MD simulations, in this case showing calculated transport properties for a related molten salt system.
| System | Temperature (K) | Viscosity (mPa·s) | Ionic Conductivity (S/m) | Reference |
| Molten Carbonate-Hydroxide | 900 | 2.5 | 150 | acs.org |
This table is illustrative and based on data for a related molten salt system to demonstrate the output of MD simulations.
Computational Studies on Reaction Energetics and Pathways
Computational chemistry is a valuable tool for investigating the energetics and pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction enthalpies, activation energies, and reaction mechanisms.
For this compound, computational studies could elucidate the mechanisms of its formation and its reactions, such as its neutralization of acid. Reactive molecular dynamics (ReaxFF) simulations, for example, have been used to study the combustion of aluminum particles in a CO₂ environment, revealing the complex reaction pathways involved in the formation of carbon deposition. nih.gov These simulations can track the formation and breaking of chemical bonds over time, providing a step-by-step picture of the reaction mechanism.
DFT calculations are also frequently used to study reaction energetics. For example, in the context of CO₂ capture by layered double hydroxides, DFT can be used to calculate the binding energy of CO₂ to the material's surface, providing a measure of the adsorption strength. researchgate.net Studies on the reaction of aluminum hydroxide with carbonic acid can also be modeled to understand the formation of aluminum carbonate. youtube.com
The following table provides an example of the kind of energetic data that can be obtained from computational studies of reactions in related systems.
| Reaction | Computational Method | Calculated Property | Value (kJ/mol) | Reference |
| CO₂ Adsorption on LDH | DFT | Adsorption Energy | -30 to -50 | researchgate.net |
This table is illustrative and based on data for a related LDH system to demonstrate the output of computational studies on reaction energetics.
Research Applications in Inorganic and Materials Science
Dihydroxyaluminum Sodium Carbonate as a Reagent in Chemical Synthesis and Analytical Chemistry
In the laboratory setting, this compound serves as a fundamental reagent, primarily in reactions involving acid-base chemistry. Its utility is most prominent in neutralization reactions where it reacts with acids to form corresponding aluminum and sodium salts, water, and carbon dioxide. This reactivity is central to its application in analytical chemistry for titrations and for standardizing acid-neutralizing capacity. researchgate.net
The reaction with a strong acid like hydrochloric acid (HCl) proceeds as follows:
NaAl(OH)₂CO₃ + 4HCl → NaCl + AlCl₃ + 3H₂O + CO₂
This reaction highlights its role in consuming hydrogen ions (H⁺), thereby increasing the pH of a solution. researchgate.net In chemical synthesis, it can be prepared by reacting an ionic aluminum salt, such as aluminum chloride, with a stoichiometric excess of sodium carbonate in an aqueous medium, often in the presence of sodium hydroxide (B78521) to maintain a pH between 7.2 and 10.5. researchgate.net
Exploration of this compound in pH Buffering Systems
The chemical nature of this compound makes it an effective component in pH buffering systems. When introduced into an acidic environment, it neutralizes excess acid, and its conjugate base components help to resist significant changes in pH. The United States Pharmacopeia (USP) specifies that a 1-in-25 suspension of this compound in water should have a pH between 9.9 and 10.2, indicating its alkaline nature.
Its buffering action is a result of the combined properties of the hydroxide and carbonate ions. The hydroxide ions directly neutralize acid, while the carbonate ion reacts with acid to form bicarbonate, which can further buffer the system. This dual action allows it to maintain a pH within a certain range, a property explored in various in-vitro studies of antacid formulations. Research has shown that aluminum-containing compounds can provide a steady buffering effect, maintaining a pH between 3 and 5 for extended periods in simulated gastric environments.
| Property | Value | Source(s) |
| pH (1 in 25 suspension) | 9.9 - 10.2 | |
| Acid Neutralizing Reaction | NaAl(OH)₂CO₃ + 4HCl → NaCl + AlCl₃ + 3H₂O + CO₂ | researchgate.net |
Advanced Materials Development Utilizing this compound Precursors
Research in materials science has identified this compound, particularly in its mineral form dawsonite (B1143670), as a valuable precursor for the synthesis of advanced materials. researchgate.netacs.orgacs.org The thermal decomposition of dawsonite-type compounds is a key process for producing high-purity metal oxides with desirable properties for catalytic applications. acs.orgacs.org
Upon calcination at elevated temperatures, this compound decomposes to form aluminum oxide (alumina, Al₂O₃), sodium carbonate, water vapor, and carbon dioxide. The specific phases of alumina (B75360) produced (e.g., γ-Al₂O₃) are often of high catalytic grade. acs.org
2NaAl(OH)₂CO₃(s) → Al₂O₃(s) + Na₂CO₃(s) + 2H₂O(g) + CO₂(g)
This method is considered advantageous for creating materials with high specific surface area, uniform particle size, and good thermal stability. researchgate.net
The alumina (Al₂O₃) produced from the thermal decomposition of this compound is a widely used filler and reinforcement agent in composite materials. semanticscholar.org Alumina is known to enhance the mechanical properties, such as compressive strength and hardness, of polymer composites. semanticscholar.orgmdpi.com While this compound itself may not be directly integrated into composites, its role as a precursor to high-purity alumina nanostructures is significant. These alumina nanoparticles can be dispersed within a polymer matrix to create nanocomposites with tailored properties for various engineering applications. nih.gov
Furthermore, the structural framework of this compound is related to that of Layered Double Hydroxides (LDHs). LDHs are a class of materials extensively studied for creating nanocontainers and functional nanostructures. acs.orgnih.gov While direct exfoliation or synthesis of LDH nanosheets from this compound is a complex area of research, the foundational chemistry is closely linked.
The use of dawsonite-type compounds as precursors is critical in modulating the final properties of the resulting materials. Research has shown that these precursors are excellent for generating catalytic materials with high specific surface area and resistance to thermal sintering. researchgate.net The controlled thermal decomposition allows for the formation of alumina with a well-defined porosity and uniform particle size, which are crucial characteristics for catalysts and catalyst supports. researchgate.netacs.org The addition of sodium carbonate, a decomposition product, can also influence the properties of materials during high-temperature sintering by acting as a fluxing agent, which can reduce the softening point of glass phases and promote densification in ceramic or metallic systems. mdpi.com
| Precursor | Resulting Material | Key Properties Modulated | Source(s) |
| Dawsonite-type Compounds | Catalytic-grade Al₂O₃, Cr₂O₃ | High specific surface area, uniform particle size, thermal stability, defined porosity | researchgate.netacs.orgacs.org |
| This compound | Alumina (Al₂O₃) | Filler for composites, enhancing compressive strength | semanticscholar.orgmdpi.com |
Environmental Remediation Research
The chemical properties of this compound suggest its potential use in environmental remediation, particularly in the treatment of contaminated water. Its ability to adsorb pollutants and its basic nature are key to this application.
This compound is a promising candidate for the sequestration of heavy metals from aqueous solutions. Its effectiveness stems from the presence of both hydroxide and carbonate functional groups, which can bind to heavy metal ions through precipitation, complexation, and ion-exchange mechanisms.
A study on basic aluminum carbonate (Al(OH)CO₃) porous nanospheres demonstrated superb adsorption properties for arsenic (As(V)) and chromium (Cr(VI)). rsc.org The research proposed a new adsorption mechanism involving ion exchange between the carbonate groups on the adsorbent and the heavy metal species in the water. rsc.org The high surface area of such materials further enhances their adsorption capacity. rsc.org
The general mechanism can be attributed to:
Precipitation: The alkaline nature of the compound can raise the pH of the water, causing heavy metals to precipitate as their respective hydroxides.
Ion Exchange: The sodium ions and, more significantly, the carbonate ions can be exchanged for heavy metal cations and oxyanions from the solution. rsc.orgresearchgate.net
Research on related materials like calcite (calcium carbonate) has also shown a high capacity for removing heavy metals such as lead (Pb), cadmium (Cd), and zinc (Zn) from solutions. researchgate.net This supports the crucial role of the carbonate group in the sequestration process.
| Adsorbent | Target Heavy Metal | Maximum Adsorption Capacity (mg/g) | Source(s) |
| Basic Aluminum Carbonate (Al(OH)CO₃) Nanospheres | Arsenic (As(V)) | 170 | rsc.org |
| Basic Aluminum Carbonate (Al(OH)CO₃) Nanospheres | Chromium (Cr(VI)) | 60 | rsc.org |
| Waste Mollusk Shells (CaCO₃-based) | Copper (Cu²⁺) | 769.23 | nih.gov |
| Waste Mollusk Shells (CaCO₃-based) | Cadmium (Cd²⁺) | 555.56 | nih.gov |
| Waste Mollusk Shells (CaCO₃-based) | Zinc (Zn²⁺) | 526.32 | nih.gov |
Assessment of Environmental Fate of By-products in Synthesis
The environmental fate of by-products from the synthesis of this compound is directly linked to the specific manufacturing process employed. Several synthesis routes have been patented, each with its own set of reactants and resulting by-products.
One common method involves the reaction of an ionic aluminum salt (such as aluminum chloride or aluminum sulfate) with a stoichiometric excess of sodium carbonate in an aqueous medium, often in the presence of sodium hydroxide to maintain a specific pH. google.com In this process, the primary by-product is a sodium salt, with the anion corresponding to that of the aluminum salt used. google.com For instance, using aluminum chloride would result in the formation of sodium chloride as a by-product.
The synthesis can be engineered to facilitate the removal of these by-products. For example, process parameters can be adjusted to cause the sodium salt by-product to precipitate along with the this compound. The salt can then be washed away from the insoluble desired product. google.com This approach also allows for the potential recycling of any unreacted excess sodium carbonate, which can improve the economic and environmental profile of the manufacturing process. google.com
Another synthesis route involves the reaction of aqueous sodium aluminate solutions with carbon dioxide. google.com This method avoids the generation of sodium salt by-products like sodium chloride or sulfate (B86663), as the reactants themselves are incorporated into the final product or are gaseous.
The environmental impact of the raw materials themselves should also be considered. The production of synthetic sodium carbonate (soda ash), a key reactant, is an energy-intensive process that can lead to carbon dioxide emissions. medium.comnih.gov The Solvay process, a common method for synthesizing soda ash, also generates calcium chloride as a by-product, which requires proper disposal management. medium.com Therefore, a comprehensive assessment of the environmental fate extends to the entire life cycle of the chemicals used in the synthesis.
Table 2: Synthesis Methods for this compound and Their By-products
| Synthesis Method | Reactants | Primary By-product(s) | Environmental Consideration of By-product | Reference |
| Ionic Aluminum Salt Reaction | Ionic aluminum salt (e.g., AlCl₃), Sodium carbonate, Sodium hydroxide | Sodium salt (e.g., NaCl) | Potential for increased salinity in water bodies if discharged without treatment. cleanwater.orgopenaccessgovernment.org | google.com |
| Sodium Aluminate Carbonation | Sodium aluminate, Carbon dioxide | None (reactants are incorporated or gaseous) | This method avoids the generation of salt by-products. | google.com |
| Alumina Trihydrate Reaction | Alumina trihydrate, Sodium bicarbonate, Sodium carbonate solution | None specified in the primary reaction | Focuses on direct combination under heat and pressure. | google.com |
Q & A
Q. 1.1. What are the optimal synthesis methods for dihydroxyaluminum sodium carbonate, and how can purity be validated?
Methodological Answer: this compound is synthesized via the reaction of aluminum alkoxide with sodium bicarbonate in aqueous conditions . Post-synthesis, purity validation involves:
- X-ray diffraction (XRD) to confirm crystallinity and phase identity.
- Titrimetric analysis to quantify acid-neutralizing capacity (230 mL of 0.1N HCl/g ).
- Inductively coupled plasma mass spectrometry (ICP-MS) to verify aluminum and sodium content against stoichiometric ratios (CH₂AlNaO₅, MW 143.99 ).
Q. 1.2. How should stability studies be designed to assess the compound’s shelf life under varying storage conditions?
Methodological Answer:
- Storage parameters : Test airtight vs. non-airtight containers at 25°C/60% RH and 40°C/75% RH .
- Degradation markers : Monitor pH shifts in aqueous suspensions (target: 9.9–10.2 for 4% suspensions ) and CO₂ evolution via gas chromatography.
- Kinetic modeling : Use Arrhenius equations to extrapolate shelf life from accelerated stability data.
Q. 1.3. What analytical techniques are recommended for quantifying this compound in antacid formulations?
Methodological Answer:
- USP-compliant assays : Titration with 0.1N HCl to measure acid-neutralizing capacity .
- Spectrophotometry : UV-Vis detection at 220–240 nm after dissolution in dilute HCl.
- Chromatography : Ion chromatography to separate and quantify sodium and aluminum ions .
Advanced Research Questions
Q. 2.1. How does this compound interact with co-administered drugs (e.g., mycophenolate, tetracyclines) in preclinical models?
Methodological Answer:
- In vitro binding assays : Simulate gastric fluid (pH 1.2–3.5) to test adsorption of drugs onto the antacid.
- In vivo pharmacokinetics : Administer the compound with mycophenolate in rodent models, then measure plasma drug levels via LC-MS/MS .
- Mechanistic insight : Use isothermal titration calorimetry (ITC) to study binding thermodynamics.
Q. 2.2. How can researchers resolve contradictions in solubility data between aqueous suspensions and mineral acid solutions?
Methodological Answer:
Q. 2.3. What experimental parameters are critical when modeling the compound’s antacid efficacy in simulated gastrointestinal environments?
Methodological Answer:
- pH-stat systems : Maintain simulated gastric pH (1.5–3.5) and intestinal pH (6.8–7.4) while measuring neutralization duration .
- Dosage variables : Test 300–600 mg doses (typical human doses ) in biorelevant media (e.g., FaSSGF/V2).
- Mucoadhesion studies : Use atomic force microscopy (AFM) to assess adhesion to gastric mucosa analogs.
Q. 2.4. How does this compound compare to aluminum hydroxide in toxicity and efficacy profiles?
Methodological Answer:
- Efficacy : Compare acid-neutralizing capacities (230 mL/g vs. ~250 mL/g for aluminum hydroxide ).
- Toxicity : Conduct in vitro cytotoxicity assays (e.g., Caco-2 cell viability) and in vivo aluminum accumulation studies in renal-compromised models .
Data Contradiction Analysis
3.1. Reconciling discrepancies in solubility reports: “practically insoluble in water” vs. “4% suspension.”
Resolution :
- The term “practically insoluble” refers to true solubility (<0.1 mg/mL), while a 4% suspension is a colloidal dispersion, not a true solution. Particle size and zeta potential measurements clarify this distinction .
3.2. Variability in pH measurements across studies (9.7–10.2).
Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
